molecular formula C4F3N3S2 B14534587 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate CAS No. 62617-08-7

5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate

Cat. No.: B14534587
CAS No.: 62617-08-7
M. Wt: 211.2 g/mol
InChI Key: GPVUDWILXZYIKD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sandmeyer trifluoromethylthiolation, which uses sodium thiocyanate and a trifluoromethylating reagent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of copper thiocyanate . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium or copper complexes for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiourea derivatives, while coupling reactions with aryl halides can produce aryl-thiadiazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate lipid membranes and interact with intracellular targets . The thiocyanate group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylthiolates: Compounds with similar trifluoromethyl and thiol groups.

    Thiadiazole Derivatives: Compounds with variations in the substituents on the thiadiazole ring.

    Thiocyanate Compounds: Compounds with different organic groups attached to the thiocyanate moiety.

Uniqueness

5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate is unique due to the combination of its trifluoromethyl, thiadiazole, and thiocyanate groups. This combination imparts distinct chemical properties, such as high lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

62617-08-7

Molecular Formula

C4F3N3S2

Molecular Weight

211.2 g/mol

IUPAC Name

[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl] thiocyanate

InChI

InChI=1S/C4F3N3S2/c5-4(6,7)2-9-10-3(12-2)11-1-8

InChI Key

GPVUDWILXZYIKD-UHFFFAOYSA-N

Canonical SMILES

C(#N)SC1=NN=C(S1)C(F)(F)F

Origin of Product

United States

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